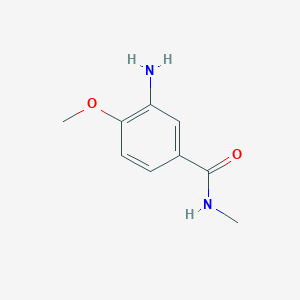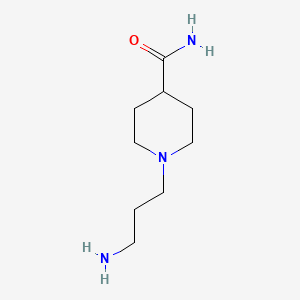
4-氨基-N-(3-氟苯基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C12H11FN2O2S and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(3-fluorophenyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌剂
苯磺酰胺衍生物,包括4-氨基-N-(3-氟苯基)苯磺酰胺,已被研究用于其作为抗癌剂的潜力 . 它们已被发现抑制碳酸酐酶IX,该基因在许多实体瘤中过表达 . 这种抑制可以成为发现新型抗增殖剂的有用靶标 .
抗菌剂
同一项研究还发现,这些衍生物可以作为抗菌剂 . 这使得它们在治疗各种细菌感染方面具有潜在的用途 .
碳酸酐酶IX抑制剂
该化合物已被发现抑制碳酸酐酶IX . 该酶在肿瘤细胞的pH调节中起着至关重要的作用 . 因此,其抑制在癌症治疗中可能是有益的 .
基因表达调节剂
基因表达的变化会导致不受控制的细胞增殖和肿瘤缺氧 . 该化合物抑制碳酸酐酶IX(在许多实体瘤中过表达)的能力,使其成为潜在的基因表达调节剂 .
凋亡诱导剂
该化合物的某些衍生物已被发现诱导某些癌细胞系的凋亡 . 这使它们成为癌症治疗的潜在候选者 .
蛋白质组学研究
该化合物用于蛋白质组学研究 . 它可用于研究蛋白质结构和功能,以及识别潜在的药物靶点 .
属性
IUPAC Name |
4-amino-N-(3-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXENRUGJGUFZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588408 |
Source


|
| Record name | 4-Amino-N-(3-fluorophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494-84-4 |
Source


|
| Record name | 4-Amino-N-(3-fluorophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1494-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(3-fluorophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2-Amino-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzonitrile](/img/structure/B1284671.png)



![N-[2-amino-1-(5-methyl-2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B1284697.png)

![1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284701.png)

